molecular formula C15H14ClN5O B11250568 1-(3-chlorophenyl)-3-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)urea

1-(3-chlorophenyl)-3-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)urea

Cat. No.: B11250568
M. Wt: 315.76 g/mol
InChI Key: XFYWPVIBCORONW-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-3-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-3-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)urea typically involves the following steps:

    Formation of the pyrazolopyridinyl intermediate: This step involves the reaction of 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine with appropriate reagents to form the desired intermediate.

    Coupling with chlorophenyl isocyanate: The intermediate is then reacted with 3-chlorophenyl isocyanate under controlled conditions to form the final urea derivative.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-chlorophenyl)-3-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

1-(3-chlorophenyl)-3-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)urea has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-3-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(3-chlorophenyl)-3-(4-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)urea
  • 1-(3-chlorophenyl)-3-(4,6-dimethyl-1H-pyrazolo[3,4-d]pyridin-3-yl)urea

Comparison: 1-(3-chlorophenyl)-3-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)urea is unique due to the specific positioning of the chlorophenyl and pyrazolopyridinyl groups. This unique structure may result in distinct chemical properties and biological activities compared to similar compounds. The presence of the 4,6-dimethyl groups in the pyrazolopyridinyl moiety can also influence its reactivity and interactions with molecular targets.

Properties

Molecular Formula

C15H14ClN5O

Molecular Weight

315.76 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)urea

InChI

InChI=1S/C15H14ClN5O/c1-8-6-9(2)17-13-12(8)14(21-20-13)19-15(22)18-11-5-3-4-10(16)7-11/h3-7H,1-2H3,(H3,17,18,19,20,21,22)

InChI Key

XFYWPVIBCORONW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=NN2)NC(=O)NC3=CC(=CC=C3)Cl)C

Origin of Product

United States

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